Z-FA-Fmk
Overview
Description
Z-FA-Fmk, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases . It inhibits cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 but not caspases 8 and 10 . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .
Molecular Structure Analysis
Z-FA-Fmk has a molecular weight of 386.42 g/mol . Its chemical formula is C21H23FN2O4 . The structure includes a fluoromethyl ketone group, which is likely responsible for its inhibitory activity against cysteine proteases .
Chemical Reactions Analysis
Z-FA-Fmk is an irreversible inhibitor, meaning it forms a covalent bond with its target enzymes, leading to permanent inactivation . It’s selective for certain caspases and cysteine proteases, suggesting it interacts specifically with the active sites of these enzymes .
Physical And Chemical Properties Analysis
Z-FA-Fmk has a molecular weight of 386.42 g/mol . Its chemical formula is C21H23FN2O4 . It is soluble in DMSO to 10 mM .
Scientific Research Applications
Immunomodulatory Effects
Z-FA-FMK, identified as a cathepsin B inhibitor, has demonstrated significant immunosuppressive effects. It represses human T cell proliferation induced by mitogens and interleukin-2 (IL-2) in vitro. This compound suppresses the secretion of IL-2 and interferon-gamma (IFN-γ), as well as the expression of IL-2R α-chain (CD25) in activated T cells. Moreover, Z-FA-FMK inhibits the processing of caspase-8 and caspase-3 in resting T cells stimulated through the antigen receptor, presenting a potential therapeutic use in modulating immune responses (Lawrence et al., 2006).
Effects on Parasitic Infections
In the context of parasitic infections, Z-FA-FMK has been found to inhibit the growth of the intracellular parasite Toxoplasma gondii. It induces the parasite to form cysts through inducing nutrient starvation, which could have implications for the treatment of infections caused by this parasite (Yeo, 2020).
Antiviral Properties
Z-FA-FMK has shown potential as an antiviral agent. It significantly attenuates the replication of various aquatic fish viruses, including chum salmon aquareovirus (CSRV) and piscine orthoreovirus (PRV). This indicates the compound's potential use in managing viral diseases in aquatic species (Roscow et al., 2018).
Application in Oncolytic Therapy
In oncology, Z-FA-FMK has been investigated for its effects on reovirus-mediated oncolysis. It has been identified as an effective inhibitor of reovirus replication in vitro and in vivo, suggesting its potential application in controlling unwanted reovirus replication during anticancer therapy (Kim et al., 2010).
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-FA-fluoromethyl ketone | |
CAS RN |
105637-38-5 | |
Record name | Z-FA-FMK | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDL-201053 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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